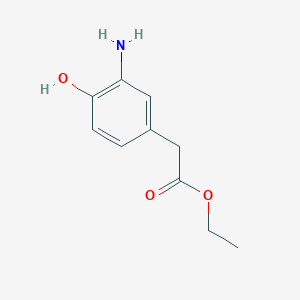

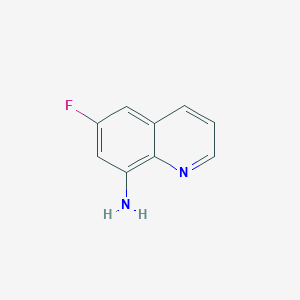

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for Ethyl 2-(3-amino-4-hydroxyphenyl)acetate were not found in the search results, similar compounds have been synthesized using condensation reactions . For instance, 2-aminothiazoles, a significant class of organic medicinal compounds, have been synthesized using sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

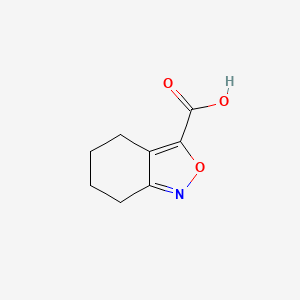

The asymmetric unit of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate contains two crystallographically independent molecules with different conformations of the ethoxycarbonyl groups . The terminal C—C—O—C torsion angles in the two molecules are 83.6° and -171.1°, resulting in twisted and straight chain conformations, respectively .Physical And Chemical Properties Analysis

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate is a solid at ambient temperature . Its molecular weight is 195.22 . The IUPAC name is ethyl 2-(3-amino-4-hydroxyphenyl)acetate .Aplicaciones Científicas De Investigación

Chemoselective Acetylation of 2-Aminophenol

Chemoselective acetylation processes, important in the synthesis of antimalarial drugs, utilize compounds similar to Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. These processes can efficiently produce N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, highlighting the compound's role in medicinal chemistry (Magadum & Yadav, 2018).

Synthesis and Evaluation of Anti-inflammatory Compounds

Research into the synthesis of 1,2,4-triazole derivatives from 4-hydroxyphenylacetic acid, a process involving steps similar to those used with Ethyl 2-(3-amino-4-hydroxyphenyl)acetate, has shown potential in the development of anti-inflammatory drugs. This showcases the compound's relevance in creating pharmaceuticals (Virmani & Hussain, 2014).

Synthesis of Metallomesogenic Complexes

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate-related compounds have been utilized in the synthesis of copper(II) metallomesogenic complexes, indicating the compound's potential application in the field of material science and nanotechnology (Kovganko & Kovganko, 2013).

Development of Novel α-Ketoamide Derivatives

In organic synthesis, compounds like Ethyl 2-(3-amino-4-hydroxyphenyl)acetate have facilitated the development of α-ketoamide derivatives, which are significant in medicinal chemistry due to their biological activities (El‐Faham et al., 2013).

Lossen Rearrangement Applications

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate is analogous to compounds used in Lossen rearrangement to synthesize hydroxamic acids and ureas from carboxylic acids. This process is valuable in pharmaceutical synthesis, demonstrating the compound's utility in creating a wide range of bioactive molecules (Thalluri et al., 2014).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 2-(3-amino-4-hydroxyphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5,12H,2,6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIJQCDTQOIKFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-](/img/structure/B1317142.png)

![Bicyclo[2.2.2]octane-1,4-diyldimethanol](/img/structure/B1317151.png)

![4,7-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1317157.png)

![[(Pyridin-4-ylmethyl)-amino]-acetic acid](/img/structure/B1317158.png)

![Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B1317161.png)